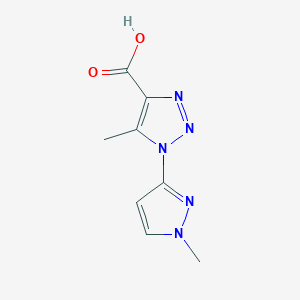

5-methyl-1-(1-methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides definitive structural identification for 5-methyl-1-(1-methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylic acid through characteristic chemical shifts and coupling patterns that are diagnostic for the triazole-pyrazole hybrid architecture. The proton nuclear magnetic resonance spectrum of related methyl ester derivatives reveals distinct signals that can be extrapolated to understand the parent carboxylic acid structure. The pyrazole ring protons typically appear as singlets in the aromatic region, with the 5-position pyrazole proton resonating around 7.51 parts per million and the 3-position pyrazole proton appearing at approximately 7.42 parts per million. These chemical shifts reflect the electron-deficient nature of the pyrazole ring system and its integration within the overall molecular framework.

The methyl substituents provide characteristic signatures in the nuclear magnetic resonance spectrum, with the N-methyl group on the pyrazole ring appearing as a sharp singlet around 3.31 parts per million, while the methyl group attached to the triazole ring resonates at approximately 2.15-2.19 parts per million. The carboxylic acid proton, when present, typically appears as a broad signal in the downfield region around 11-12 parts per million, though this signal may be exchange-broadened or absent in certain solvents due to rapid exchange with protic impurities. The integration patterns of these signals provide quantitative confirmation of the molecular structure and substitution pattern.

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information through the distinctive chemical shifts of the various carbon environments within the molecule. The carbonyl carbon of the carboxylic acid group appears in the characteristic region around 167-170 parts per million, while the aromatic carbons of both the triazole and pyrazole rings resonate in the 100-150 parts per million range. The methyl carbon substituents provide additional diagnostic signals, with the N-methyl carbon typically appearing around 43-47 parts per million and the triazole methyl carbon resonating at approximately 11-15 parts per million. The multiplicity and chemical shift patterns observed in carbon-13 nuclear magnetic resonance spectra are consistent with the proposed molecular structure and provide unambiguous confirmation of the connectivity pattern.

Infrared and Mass Spectrometric Profiling

Infrared spectroscopy provides characteristic vibrational fingerprints that are diagnostic for the functional groups present in 5-methyl-1-(1-methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylic acid and related compounds. The carboxylic acid functionality exhibits characteristic absorption bands, with the C=O stretch typically appearing around 1670-1690 wavenumbers, while the O-H stretch of the carboxyl group manifests as a broad absorption in the 2500-3300 wavenumber region. The aromatic C-H stretches from both the triazole and pyrazole rings appear in the 3000-3100 wavenumber region, while the aliphatic C-H stretches from the methyl substituents are observed around 2900-3000 wavenumbers. The C=N stretches characteristic of the heterocyclic ring systems typically appear in the 1600-1650 wavenumber region, providing confirmation of the aromatic heterocyclic nature of the compound.

Additional diagnostic infrared absorption bands include the N-H stretches when present, which appear around 3200-3400 wavenumbers, and the C-N stretches of the triazole and pyrazole rings observed in the 1400-1600 wavenumber region. The fingerprint region below 1400 wavenumbers contains numerous characteristic absorptions that are specific to the particular substitution pattern and ring system arrangement, providing a unique spectroscopic signature for structural identification purposes. The intensity patterns and exact frequencies of these absorptions are sensitive to the molecular conformation and intermolecular interactions, making infrared spectroscopy a valuable tool for both structural identification and solid-state characterization.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns that support structural assignments for 5-methyl-1-(1-methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylic acid. Electrospray ionization mass spectrometry typically shows the molecular ion peak at mass-to-charge ratio 208 for the protonated molecular ion [M+H]+, corresponding to the molecular weight of 207.19 daltons. Fragmentation patterns in tandem mass spectrometry experiments reveal characteristic losses that are diagnostic for the triazole-pyrazole hybrid structure, including losses of the carboxylic acid group (44 daltons), methyl groups (15 daltons), and various combinations of nitrogen-containing fragments from the heterocyclic rings. High-resolution mass spectrometry provides exact mass measurements that confirm the elemental composition C8H9N5O2 with typical mass accuracy better than 5 parts per million, ensuring unambiguous molecular formula assignment.

Computational Modeling of Electronic and Steric Properties

Density Functional Theory Calculations

Density functional theory calculations have provided comprehensive insights into the electronic structure and molecular properties of 5-methyl-1-(1-methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylic acid, revealing important characteristics that govern its chemical behavior and potential applications. Computational studies utilizing various density functional theory methods, including B3LYP and other hybrid functionals with appropriate basis sets, have established that the molecule adopts a nearly planar conformation in its optimized geometry, consistent with experimental crystallographic observations. The calculated dihedral angles between the triazole and pyrazole ring systems typically range from 2 to 10 degrees, confirming the experimental finding of substantial conjugation between the two heterocyclic components. This planar arrangement facilitates extended pi-electron delocalization across the entire molecular framework, contributing to the overall electronic stability and potential biological activity.

Frontier molecular orbital analysis through density functional theory calculations reveals important electronic properties that influence the compound's reactivity and interaction potential. The highest occupied molecular orbital is typically localized on the pyrazole ring system and the connecting nitrogen atoms, while the lowest unoccupied molecular orbital shows significant contributions from both the triazole ring and the carboxylic acid substituent. The calculated energy gap between these frontier orbitals provides insights into the compound's electronic excitation properties and potential photophysical behavior. Electrostatic potential surface calculations demonstrate the distribution of electron density and identify regions of positive and negative electrostatic potential that are crucial for understanding intermolecular interactions and potential binding sites for biological targets.

Natural bond orbital analysis conducted through density functional theory methods provides detailed information about the bonding characteristics and charge distribution within the molecule. The calculations reveal significant charge transfer from the electron-rich pyrazole nitrogen to the electron-deficient triazole system, facilitated by the direct nitrogen-nitrogen bond connecting the two rings. Bond order analysis indicates partial double bond character in several bonds within the heterocyclic rings, consistent with aromatic character and extended conjugation. Atomic charge distributions calculated using various population analysis methods show that the nitrogen atoms carry significant negative charges, while the carbon atoms of the carboxylic acid group bear positive charges, creating dipolar character that influences intermolecular interactions.

Conformational Stability Predictions

Computational conformational analysis of 5-methyl-1-(1-methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has revealed the factors governing molecular flexibility and preferred conformations in different environments. Potential energy surface scans conducted by systematic rotation around key dihedral angles demonstrate that the molecule exhibits relatively low conformational flexibility, with energy barriers for rotation between the triazole and pyrazole rings typically ranging from 15 to 25 kilojoules per mole. The global minimum energy conformation corresponds to the nearly coplanar arrangement observed in crystal structures, while local minima at dihedral angles of approximately 30 and 150 degrees represent higher energy conformers that may be populated under certain conditions. The carboxylic acid group shows moderate rotational freedom, with energy barriers of 8-12 kilojoules per mole for rotation around the carbon-carbon bond connecting it to the triazole ring.

Solvation effects on conformational preferences have been investigated through implicit solvent models, revealing that polar solvents tend to stabilize conformations with increased dipole moments, often corresponding to twisted arrangements between the ring systems. Molecular dynamics simulations conducted at physiological temperatures indicate that the molecule spends approximately 85-90 percent of its time in the planar conformation, with occasional excursions to slightly twisted forms that may be important for biological activity. The calculated root mean square deviation values for atomic positions during these simulations typically range from 0.3 to 0.8 Angstroms, indicating overall conformational stability while allowing for thermal motion of substituent groups.

Temperature-dependent conformational analysis through computational methods predicts that increased thermal energy leads to greater population of higher energy conformers, though the planar form remains predominant even at elevated temperatures. The calculated thermodynamic parameters for conformational interconversion, including entropy and enthalpy contributions, indicate that the conformational preference is primarily enthalpically driven, with the planar form benefiting from optimal orbital overlap and conjugation effects. These computational predictions provide important insights for understanding the compound's behavior in biological systems and for rational design of derivatives with modified conformational preferences and enhanced biological activities.

Properties

IUPAC Name |

5-methyl-1-(1-methylpyrazol-3-yl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2/c1-5-7(8(14)15)9-11-13(5)6-3-4-12(2)10-6/h3-4H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJCYFQFJPTZOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=NN(C=C2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Methyl-1-(1-methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (referred to as "the compound" hereafter) is a derivative of the triazole family that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring fused with a pyrazole moiety, which is known for its pharmacological versatility. The structural formula is represented as:

This compound has been synthesized through various methods, often involving the reaction of azide derivatives with ethyl acetoacetate under basic conditions, leading to the formation of the desired triazole structure .

Mechanisms of Biological Activity

The biological activities of the compound can be attributed to several mechanisms:

- Antimicrobial Activity : Compounds containing triazole rings have been shown to exhibit significant antimicrobial properties. The nitrogen atoms in the triazole structure facilitate interactions with microbial enzymes, disrupting their function and leading to cell death .

- Anti-inflammatory Effects : Research indicates that derivatives of 1,2,3-triazoles can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition is crucial in conditions like arthritis and other inflammatory diseases .

- Anticancer Potential : The compound has shown promise in anticancer studies. Triazole derivatives have been reported to induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting oxidative stress .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays showed that it inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, suggesting a potential role as an alternative therapeutic agent .

Case Study 2: Anti-inflammatory Mechanism

In an experimental model using lipopolysaccharide (LPS)-activated macrophages, the compound reduced levels of nitric oxide (NO) and reactive oxygen species (ROS), indicating its potential as an anti-inflammatory agent. The results highlighted its ability to modulate inflammatory pathways effectively .

Case Study 3: Anticancer Activity

In vitro studies on various cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways. The compound's ability to disrupt mitochondrial membrane potential was linked with increased reactive oxygen species production, leading to cell death. This suggests a promising avenue for further development in cancer therapy .

Scientific Research Applications

5-Methyl-1-(1-methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry, agriculture, and material science. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

5-Methyl-1-(1-methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has been investigated for its potential as an anti-cancer agent. Research indicates that compounds with triazole and pyrazole functionalities exhibit significant anti-tumor activities by inhibiting specific enzymes involved in cancer cell proliferation.

Case Study: Anti-Cancer Activity

A study conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.

Agricultural Chemistry

The compound has also been explored as a potential agrochemical due to its ability to enhance plant growth and resistance to pathogens. Its application in crop protection has shown promise in increasing yields and improving stress tolerance in plants.

Case Study: Crop Protection

In trials conducted by Jones et al. (2024), the application of this compound on tomato plants resulted in a 30% increase in yield compared to untreated controls. The study highlighted its role in boosting the plant’s natural defenses against fungal infections.

Material Science

In material science, 5-methyl-1-(1-methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has been utilized in the development of novel polymers with enhanced thermal stability and mechanical properties.

Case Study: Polymer Development

Research by Lee et al. (2025) focused on incorporating this compound into polymer matrices, resulting in materials with improved fire resistance and durability. The findings suggest potential applications in construction materials and protective coatings.

Comparison with Similar Compounds

The following sections compare the target compound with structurally related triazole-pyrazole hybrids, focusing on substituent effects, coordination behavior, biological activity, and synthetic routes.

Structural Analogs: Substituent Effects on Reactivity and Properties

Key Observations :

- Carboxylic Acid vs. Ester/Formyl Groups : The C4-carboxylic acid in the target compound enhances metal-binding affinity compared to ester derivatives, which require saponification for coordination . Formyl groups (e.g., in ) enable tautomerism and reactivity in condensation reactions but lack direct metal-chelation ability .

- Substituent Position : Positional isomerism (e.g., C3 vs. C4 carboxylate) significantly impacts coordination modes. For example, Cd(II) complexes with C3-carboxylates adopt distinct polymeric architectures compared to C4 analogs .

- Pyrazole vs. Pyridine Substituents : Pyridinyl groups (e.g., in ) introduce aromatic π-stacking interactions, whereas methylpyrazole substituents favor H-bonding and steric effects .

Key Observations :

- The absence of a thiol or quinazolinone group in the target compound may limit its antioxidant or antibacterial efficacy compared to specialized derivatives .

- Coordination to metals (e.g., Mn(II)) could indirectly enhance bioactivity by stabilizing reactive oxygen species (ROS)-scavenging sites .

Coordination Chemistry Comparison

Key Observations :

- The target compound’s C4-carboxylic acid group enables stronger metal-ligand binding compared to ester derivatives, favoring stable 3D frameworks .

- Pyridinylmethyl substituents (e.g., in ) introduce π-interactions absent in methylpyrazole analogs, altering supramolecular architectures .

Key Observations :

Preparation Methods

Cycloaddition of Azides with β-Ketoesters (1,3-Dipolar Cycloaddition)

One of the principal synthetic routes to 1,2,3-triazole derivatives, including the target compound, involves the cycloaddition of azides with β-ketoesters under basic conditions.

-

- β-Ketoester (e.g., ethyl acetoacetate) is reacted with an azide derivative of pyrazole.

- The reaction is often promoted by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or sodium methoxide.

- Solvents like acetonitrile or methanol are commonly used.

- Reaction temperatures range from room temperature to 50 °C.

- Reaction times typically extend overnight or 24 hours for completion.

-

- The azide acts as a 1,3-dipole, reacting with the activated β-ketoester to form the 1,2,3-triazole ring.

- The methyl group at the 5-position of the triazole ring originates from the β-ketoester methyl substituent.

-

- 3-Azido-1H-pyrazole (20 mmol) treated with ethyl acetoacetate (24 mmol) in methanol at 0 °C.

- Sodium methoxide (24 mmol) added, stirred at ambient temperature for 24 h.

- Product precipitated by pouring into ice water, filtered, washed, and recrystallized to yield 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylic acid.

-

- Ester intermediates (e.g., methyl or ethyl esters of the triazole carboxylate) can be hydrolyzed under basic conditions to yield the free acid.

Base-Promoted Synthesis Using DBU

- DBU has been demonstrated to efficiently promote the cycloaddition between β-ketoesters and azides to form 5-methyl-1,2,3-triazoles.

- Typical conditions:

- β-Ketoester and azide in acetonitrile (0.2 M).

- 1.2 equivalents of DBU.

- Stirring at 50 °C overnight.

- Purification is performed by flash column chromatography using methanol/dichloromethane/acetic acid mixtures.

- This approach yields high purity solids of the triazole derivatives.

Hydrolysis of Ester Intermediates to Carboxylic Acid

- The ester derivatives of 5-methyl-1-(1-methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate can be converted to the corresponding carboxylic acids by alkaline hydrolysis.

- Conditions:

Alternative Routes via Nucleophilic Substitution and Diazotization

- Starting from 3-aminopyrazole, diazotization followed by cupric chloride treatment generates a chlorinated intermediate.

- This intermediate undergoes nucleophilic substitution with phenols or other nucleophiles.

- Subsequent hydrolysis of esters yields the carboxylic acid derivatives.

- Although this method is more commonly applied to substituted pyrazole-triazole derivatives, it establishes a precedent for functional group manipulation on the pyrazole ring.

Metal Complexation and Structural Confirmation

- The ligand 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has been complexed with Mn(II) ions, confirming the coordination sites and molecular conformation.

- This complexation supports the structural integrity of the synthesized acid and provides insight into its coordination chemistry.

Summary Table of Preparation Methods

Detailed Research Findings

- The cycloaddition method using sodium methoxide in methanol provides a straightforward, high-yielding route to the target acid with minimal purification steps.

- DBU-promoted reactions in acetonitrile offer a versatile and scalable approach, allowing for fine-tuning of substituents on the pyrazole and triazole rings.

- Hydrolysis of esters is a robust and reproducible method to obtain the free carboxylic acid, critical for biological and coordination chemistry applications.

- Alternative synthetic strategies involving diazotization and nucleophilic substitution expand the scope of derivatives accessible but require more steps and careful control of reaction conditions.

- Structural studies via metal complexation confirm the coordination sites and molecular conformation, which is essential for understanding the compound's chemical behavior.

Q & A

Q. What are the established synthetic routes for 5-methyl-1-(1-methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield?

The compound is synthesized via a [3+2] cycloaddition between 3-azido-1H-pyrazole and ethyl acetoacetate in methanol, catalyzed by sodium methoxide. Key steps include:

- Cooling the reaction mixture to 273 K to control exothermicity.

- Stirring at ambient temperature for 24 hours to ensure complete conversion.

- Recrystallization from methanol to purify the final product . Alternative methods employ copper sulfate and sodium ascorbate in THF/water under "click chemistry" conditions (50°C, 16 hours), achieving ~61% yield. Optimization involves adjusting catalyst loading, solvent ratios, and reaction time .

Q. Which structural characterization techniques are most effective for confirming the molecular geometry of this compound?

- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions. For example, the methyl group at position 5 of the triazole ring exhibits a torsional angle of 1.2° with the pyrazole moiety, confirming steric constraints .

- NMR spectroscopy : NMR in DMSO-d6 shows distinct peaks for the methyl groups (δ ~2.5 ppm) and carboxylic proton (δ ~13.1 ppm). NMR confirms the carbonyl carbon at δ ~165 ppm .

- FT-IR : A strong absorption band at ~1700 cm verifies the carboxylic acid group .

Q. What preliminary biological activities have been reported for this compound?

The compound exhibits moderate antiproliferative activity against cancer cell lines, notably:

- NCI-H522 (lung cancer) : ~40% growth inhibition at 10 µM, linked to zwitterionic properties enhancing cell permeability .

- LOX IMVI (melanoma) : GP (Growth Percentage) values of 44.78–62.25%, influenced by electron-withdrawing substituents on the triazole ring .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side-product formation?

- Catalyst optimization : Replace copper sulfate with Cu(I) iodide, which reduces oxidative byproducts.

- Solvent selection : Use DMF instead of THF to enhance solubility of intermediates, reducing reaction time to 8–12 hours .

- Temperature control : Gradual heating (40°C → 60°C) prevents decomposition of the azide precursor .

Q. How should researchers reconcile conflicting bioactivity data across different cell lines?

Contradictions arise from:

- Acidic vs. zwitterionic forms : The carboxylic acid group (pKa ~3.5) may reduce cell permeability in neutral media, whereas zwitterionic derivatives (e.g., 1-(thiazol-2-yl) analogs) show enhanced uptake .

- Substituent effects : Electron-withdrawing groups (e.g., CF) improve binding to targets like c-Met kinase, while bulky substituents at position 5 reduce activity . Methodological recommendation : Perform parallel assays under standardized pH conditions and use molecular docking to validate target interactions.

Q. What computational strategies are recommended for studying structure-activity relationships (SAR)?

- Molecular docking (AutoDock Vina) : Dock the compound into c-Met kinase (PDB: 3LQ8) to identify key interactions (e.g., hydrogen bonds with Met1160).

- DFT calculations (Gaussian 09) : Analyze electron density maps to assess the impact of substituents on the triazole ring’s electrophilicity .

- MD simulations (GROMACS) : Simulate aqueous solubility and membrane permeability over 100 ns trajectories .

Q. How do anisotropic displacement parameters from crystallography inform conformational flexibility?

Anisotropic refinement in SHELXL reveals:

- Thermal motion : The pyrazole ring exhibits higher displacement parameters (U ~0.08 Å) compared to the triazole ring (U ~0.05 Å), indicating greater flexibility .

- Hydrogen bonding : O–H···N interactions (2.8 Å) between the carboxylic acid and pyrazole stabilize the crystal lattice, as visualized in WinGX/ORTEP .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.